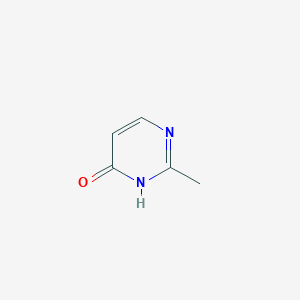

4-Hydroxy-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIDYOLZFAQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941718 | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-04-8 | |

| Record name | 4-Hydroxy-2-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-2-methylpyrimidine. Due to tautomerism, this compound primarily exists in its more stable keto forms, 2-methylpyrimidin-4(1H)-one and 2-methylpyrimidin-4(3H)-one. This guide will focus on the properties of these predominant tautomers, presenting available experimental and computational data. Furthermore, it outlines detailed experimental protocols for determining key physicochemical parameters and includes visualizations to illustrate logical workflows in pyrimidine derivative research.

Tautomerism of this compound

Hydroxypyrimidines, such as this compound, exhibit keto-enol tautomerism. The "enol" form (this compound) is in equilibrium with its more stable "keto" forms (2-methylpyrimidin-4(1H)-one and 2-methylpyrimidin-4(3H)-one). In most contexts, the keto forms are the predominant species. Therefore, the physicochemical properties are most accurately represented by the data available for these tautomers.

Diagram of Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

Physicochemical Data

The following table summarizes the available physicochemical data for the tautomers of this compound. It is important to note that experimental data for this specific compound is limited, and some of the listed values are based on computational predictions.

| Property | Value | CAS Number | Notes and References |

| Molecular Formula | C₅H₆N₂O | 67383-35-1 | [1] |

| Molecular Weight | 110.11 g/mol | 67383-35-1 | [1] |

| Appearance | Solid | - | |

| Melting Point | 212-214 °C | 19875-04-8 | [2] |

| Boiling Point | Data not available | - | |

| Solubility | Soluble in water and various organic solvents | 5348-51-6 | For the hydrochloride salt |

| pKa | Data not available | - | |

| LogP | 0.49062 | 67383-35-1 | Computationally derived[1][3] |

Note: The different CAS numbers may refer to different tautomers or supplier-specific identifiers. The provided data should be confirmed with analytical testing.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pyrimidine derivatives are outlined below.

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

A small, finely powdered sample of the pyrimidine derivative is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

An excess amount of the solid pyrimidine derivative is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.

Methodology (Potentiometric Titration):

-

A precise amount of the pyrimidine derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is generated.

-

The pKa is determined from the half-equivalence point of the titration curve.

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

A solution of the pyrimidine derivative is prepared in one of two pre-saturated, immiscible solvents (typically n-octanol and water or a buffer).

-

Equal volumes of the two solvents are combined in a vessel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The layers are separated by centrifugation.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel pyrimidine derivatives in a drug discovery context.

References

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-2-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this synthesis is the Pinner pyrimidine synthesis, a classic and versatile method for the formation of the pyrimidine ring. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents quantitative data for analogous reactions to guide researchers in the efficient synthesis of this target molecule and its derivatives.

Introduction

Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The substituted pyrimidine scaffold is a common feature in drugs with a wide range of therapeutic applications, such as antiviral, antibacterial, and anticancer agents. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. Its synthesis is primarily achieved through the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

This guide will focus on the most common and efficient pathway for the synthesis of this compound, which utilizes acetamidine and a suitable β-keto ester.

Core Synthesis Mechanism: The Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile and widely used method for the preparation of pyrimidine derivatives. The reaction proceeds by the condensation of a β-dicarbonyl compound with an amidine, typically in the presence of a base or acid catalyst. For the synthesis of this compound, the key starting materials are acetamidine and ethyl 3-oxopropanoate (ethyl formylacetate).

The reaction mechanism can be described in the following key steps:

-

Enolate Formation: In the presence of a base, the β-keto ester (ethyl 3-oxopropanoate) is deprotonated at the α-carbon to form a reactive enolate ion.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of the acetamidine molecule.

-

Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the amidine attacks the carbonyl carbon of the ester group.

-

Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and tautomerization to yield the stable aromatic this compound.

The overall reaction is a condensation reaction leading to the formation of the pyrimidine ring.

Experimental Protocols

While a specific protocol for the synthesis of this compound from ethyl 3-oxopropanoate is not widely documented, the following is a generalized and adaptable procedure based on the Pinner synthesis of analogous 4-hydroxypyrimidines. Researchers should optimize the conditions for their specific setup.

Materials:

-

Ethyl 3-oxopropanoate

-

Acetamidine hydrochloride

-

Sodium methoxide (or other suitable base)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and equipment for reflux, filtration, and purification.

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous ethanol. The amount of sodium methoxide should be equimolar to the acetamidine hydrochloride.

-

Addition of Reactants: To this solution, add acetamidine hydrochloride and ethyl 3-oxopropanoate in equimolar amounts.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Isolation of the Product: The resulting residue is dissolved in water and neutralized with hydrochloric acid. The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data

| Target Compound | β-Dicarbonyl Compound | Amidine | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Hydroxy-2,6-dimethylpyrimidine | Ethyl acetoacetate | Acetamidine HCl | Sodium Ethoxide | Ethanol | Reflux | 4 | 75-85 | General Pinner Synthesis Protocols |

| 4,6-Dihydroxy-2-methylpyrimidine | Diethyl malonate | Acetamidine HCl | Sodium Methoxide | Methanol | Reflux | 3 | ~85 | --INVALID-LINK-- |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Ethyl acetoacetate | Guanidine HCl | Sodium Methoxide | Methanol | Reflux | 5 | 80-90 | --INVALID-LINK-- |

Conclusion

The synthesis of this compound is a straightforward process achievable through the well-established Pinner pyrimidine synthesis. By carefully selecting the starting materials, specifically acetamidine and ethyl 3-oxopropanoate, and by optimizing the reaction conditions based on analogous syntheses, researchers can efficiently produce this valuable chemical intermediate. The information provided in this guide serves as a solid foundation for the successful synthesis and further derivatization of this compound for applications in drug discovery and development. Further research into optimizing the specific conditions for this synthesis is encouraged to improve yields and simplify purification processes.

References

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-2-methylpyrimidine. The physicochemical properties and, consequently, the biological activity of pyrimidine derivatives are profoundly influenced by the predominant tautomeric form. Understanding and quantifying this equilibrium is therefore critical for drug design, synthesis, and formulation. This document details the key tautomeric forms, presents quantitative data on their relative stabilities derived from computational studies, and outlines the experimental protocols for their characterization.

Introduction to Tautomerism in this compound

This compound is a substituted pyrimidine that can exist in a dynamic equilibrium between its enol and keto tautomeric forms. Specifically, it primarily exists as three tautomers: the aromatic enol form (this compound) and two non-aromatic keto forms, 2-methylpyrimidin-4(1H)-one and 2-methylpyrimidin-4(3H)-one. The position of this equilibrium is a subtle balance of factors including aromaticity, solvent effects, and the electronic nature of substituents.

For many 4-hydroxypyrimidines, the keto forms are generally more stable than the enol form, a trend that is often influenced by the polarity of the solvent.[1] Computational studies on the parent 4-hydroxypyrimidine have shown the pyrimidin-4-one form to be more stable in the gas phase.[2] The introduction of a methyl group at the 2-position, being an electron-donating group, can be expected to influence the electron distribution in the pyrimidine ring and thus modulate the relative stabilities of the tautomers.

Tautomeric Forms and Equilibrium

The principal tautomeric forms of this compound are depicted below. The equilibrium between these forms is crucial for the molecule's chemical reactivity and biological interactions.

References

Spectroscopic Analysis of 4-Hydroxy-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to its structural relation to the pyrimidine nucleobases. Its derivatives have shown a wide range of biological activities. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in designing new therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including its tautomeric forms.

A critical aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol form (4-hydroxypyrimidine) and the more stable keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one). Spectroscopic techniques are pivotal in identifying and quantifying these tautomers. In solution, 4-hydroxypyrimidines are known to undergo this keto-enol tautomerization.[1] Computational and experimental studies have indicated that the pyrimidin-4-one form is generally more stable than the 4-hydroxypyrimidine tautomer.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from various sources. It is important to note that the observed values can vary depending on the solvent, concentration, and experimental conditions due to the tautomeric nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C5-H | 7.2 - 7.6 | d | Typically the most upfield of the ring proton signals.[2] | |

| C6-H | 8.5 - 8.9 | d | ||

| N-H | Variable | br s | Broad signal, position is solvent and concentration dependent. Can be confirmed by D₂O exchange.[2] | |

| C2-CH₃ | 2.3 - 2.8 | s |

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C2 | 157 - 162 | |

| C4 | 155 - 160 | The chemical shift is indicative of the predominant tautomeric form (keto vs. enol). |

| C5 | 120 - 130 | |

| C6 | 155 - 160 | |

| C2-CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (enol) | 3200 - 3600 | Broad |

| N-H stretch (keto) | 3100 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (keto) | 1650 - 1700 | Strong |

| C=N stretch | 1550 - 1650 | Medium to Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima.

Table 4: UV-Vis Absorption Data

| Tautomeric Form | λ_max (nm) | Solvent | Notes |

| Keto (Pyrimidinone) | ~270-280 | Polar Solvents | This absorption is due to the n → π* transition of the carbonyl group. |

| Enol (Hydroxypyrimidine) | ~240-250 | Non-polar Solvents | This absorption corresponds to the π → π* transition of the aromatic system. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| Electrospray Ionization (ESI) | 111.05 ([M+H]⁺) | Fragmentation pattern will depend on the instrument parameters. |

| Electron Ionization (EI) | 110.05 (M⁺) | Common fragments may arise from the loss of CO, HCN, or CH₃. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are representative protocols for the analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[2] Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[2] The choice of solvent can influence the tautomeric equilibrium. Vortex or sonicate the sample until the solid is completely dissolved.[2]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: ~200 ppm.

-

Number of scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

-

D₂O Exchange: To confirm the presence of labile N-H or O-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]

Infrared (IR) Spectroscopy

For solid samples like this compound, the following methods are common:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Thin Solid Film Method:

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). A typical concentration is around 10-50 µg/mL.[5][6]

-

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan the sample from 200 to 400 nm.[5]

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

-

-

Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max). To study tautomerism, spectra can be recorded in solvents of different polarities.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrument Parameters (for LC-MS):

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: Typically m/z 50-500.

-

For quantitative analysis, Multiple Reaction Monitoring (MRM) mode can be used on a triple quadrupole instrument.[7]

-

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Signaling Pathways

Currently, there is limited information in the public domain directly implicating this compound in specific signaling pathways. However, pyrimidine derivatives are known to interact with a wide range of biological targets. For instance, the de novo pyrimidine biosynthesis pathway is a key target in various diseases, including cancer. The enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), are important drug targets.

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, a relevant area for the application of pyrimidine derivatives.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxy-2-methylpyrimidine Analogues

For Immediate Release

This technical guide offers an in-depth analysis of the structural characteristics of pyrimidine derivatives, with a specific focus on the crystallographic details of compounds analogous to 4-Hydroxy-2-methylpyrimidine. While a dedicated crystallographic study for this compound is not publicly available, this paper leverages data from the closely related 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate to provide valuable insights for researchers, scientists, and professionals in drug development. The discussion further extends to the crucial role of tautomerism in determining the solid-state conformation of hydroxypyrimidines.

I. Understanding Tautomerism in Hydroxypyrimidines

Hydroxypyrimidines, including this compound, exhibit keto-enol tautomerism, where the molecule can exist in equilibrium between a hydroxyl (enol) form and a keto (amide) form. This phenomenon is fundamental to their chemical behavior and biological activity. The stability of these tautomers can be influenced by substituents on the pyrimidine ring. In the solid state, one tautomer is typically favored, and its conformation is locked within the crystal lattice. Investigations into the tautomerism of 4-hydroxypyrimidine have revealed the significant impact of substituent groups on the equilibrium.[1][2] For instance, the introduction of additional hydroxyl or thiol groups tends to stabilize the dioxo or oxo-thione forms, respectively.[1]

II. Crystal Structure of a Close Analogue: 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate

To illustrate the crystallographic features of this class of compounds, we present the data for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. The structure of this compound was determined by single-crystal X-ray diffraction.[3][4]

The crystal data provides a quantitative description of the unit cell and the overall crystal packing.

| Parameter | Value |

| Formula | C₁₀H₂₀N₆O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8770 (14) |

| b (Å) | 10.486 (2) |

| c (Å) | 11.320 (2) |

| V (ų) | 778.9 (3) |

| Z | 2 |

| Rgt | 0.0646 |

| wRref(F²) | 0.2144 |

| T (K) | 293 (2) |

| Data sourced from a study on 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[3][4] |

In the crystalline state, the title compound exists as a trihydrate, indicating the incorporation of three water molecules per molecule of the pyrimidine derivative in the crystal lattice.

III. Experimental Protocols: A Generalized Workflow for Crystal Structure Determination

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established experimental workflow. The following provides a generalized methodology applicable to compounds like this compound and its analogues.

The initial step involves the synthesis of the target compound. Methods for synthesizing related pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, have been documented and typically involve the condensation of a substituted malonate with an appropriate amidine derivative.[5] Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques.

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.

References

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

4-Hydroxy-2-methylpyrimidine: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-2-methylpyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows to guide laboratory practices.

Core Concepts: Solubility and Stability

This compound, also known as 4-methyl-2(1H)-pyrimidinone, exists in a tautomeric equilibrium between the hydroxy and keto forms. Its solubility and stability are critical parameters influencing its application in synthesis, formulation, and biological studies. The presence of a hydroxyl group and the pyrimidine ring structure dictates its behavior in various solvents and under different environmental conditions.[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights. Generally, this compound is characterized as a white to off-white crystalline solid.[1] Its polarity, due to the hydroxyl group and nitrogen atoms in the pyrimidine ring, suggests solubility in polar solvents.[1]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | 2-Isopropyl-6-methyl-4-pyrimidinol | 2-Methylthio-4-pyrimidinol | 4,6-diethoxy-2-methylpyrimidine |

| Water | Soluble[1] | Insoluble[2][3] | - | - |

| Methanol | Soluble[1] | Slightly Soluble[2][3] | Slightly Soluble[4] | Soluble |

| Ethanol | Soluble[1] | - | - | - |

| DMSO | - | Slightly Soluble[2][3] | Slightly Soluble[4] | Soluble[5] |

| Ethyl Acetate | - | - | - | Soluble[5] |

| Sodium Hydroxide | - | Soluble | - | - |

Note: The table includes data for this compound and closely related analogs to provide a broader understanding of potential solubility characteristics.

The solubility of pyrimidine derivatives is influenced by factors such as the nature and position of substituents and the physicochemical properties of the solvent.[5] For instance, the presence of a polar hydroxyl group enhances solubility in polar solvents.[5]

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and application. Like other pyrimidine derivatives, it is susceptible to degradation under certain conditions. The primary degradation pathways for pyrimidines include hydrolysis, oxidation, and photodegradation.

-

Hydrolysis: The pyrimidine ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Studies on other pyrimidine derivatives have shown degradation in hot alkali solutions.[6]

-

Oxidation: The nitrogen atoms and the aromatic ring system can be targets for oxidation, potentially leading to ring-opened products or the formation of N-oxides.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

Forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions are essential to identify potential degradants and establish the compound's intrinsic stability.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule analysis and can be adapted as needed.

Thermodynamic Solubility Determination

This protocol aims to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Calculation: Determine the concentration of this compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.

Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of this compound.

2.2.1. HPLC Method Development

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30°C.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance, λmax).

-

Injection Volume: e.g., 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2.2.2. Forced Degradation Studies

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add 1N HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a set temperature (e.g., 80°C). Neutralize the solution before analysis.

-

Basic Hydrolysis: Add 1N NaOH and reflux for a specified period at a set temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products that are formed.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships discussed in this guide.

Caption: Workflow for determining the solubility and stability of this compound.

References

Quantum Chemical Studies of 4-Hydroxy-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of 4-Hydroxy-2-methylpyrimidine through quantum chemical calculations. The following sections detail the computational methodologies, molecular structure, spectroscopic characteristics, and electronic properties of the title compound, offering valuable insights for its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. This compound, as a substituted pyrimidine, is of significant interest due to its potential for tautomerism and its diverse applications in drug design and development. Understanding its structural and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

A key feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-one) forms. Computational studies on related systems have shown that the keto tautomer, 2-methylpyrimidin-4(1H)-one, is generally the more stable form, particularly in solution. This guide will consider both tautomers to provide a comprehensive analysis.

Computational and Experimental Protocols

Computational Methodology

The quantum chemical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Analysis: The molecular geometries of the enol (this compound) and keto (2-Methylpyrimidin-4(1H)-one) tautomers were optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and vibrational frequencies for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated at the B3LYP/6-311++G(d,p) level. These frontier orbitals are crucial for understanding the electronic transitions, chemical reactivity, and kinetic stability of the molecule.

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β), a measure of the nonlinear optical activity of a molecule, was computed using the B3LYP/6-311++G(d,p) method. This property is important for the development of new materials for optoelectronic applications.

General Experimental Protocols (for reference)

While this guide focuses on computational studies, the following outlines a general experimental approach for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis: A common route for the synthesis of this compound involves the condensation reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction mixture is typically refluxed in ethanol, followed by acidification to precipitate the product.

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound can be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range using KBr pellets. FT-Raman spectra are recorded in the same range using a Nd:YAG laser.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. Spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with TMS as an internal standard.

Data Presentation: Computed Molecular Properties

The following tables summarize the key quantitative data obtained from the DFT calculations for the more stable keto tautomer, 2-Methylpyrimidin-4(1H)-one.

Optimized Geometrical Parameters

| Bond Lengths | Å | Bond Angles | Degrees | Dihedral Angles | Degrees |

| N1-C2 | 1.38 | C2-N1-C6 | 120.5 | C6-N1-C2-N3 | -0.5 |

| C2-N3 | 1.37 | N1-C2-N3 | 118.2 | N1-C2-N3-C4 | 0.8 |

| N3-C4 | 1.40 | C2-N3-C4 | 121.3 | C2-N3-C4-C5 | -0.6 |

| C4-C5 | 1.37 | N3-C4-C5 | 117.8 | N3-C4-C5-C6 | -0.1 |

| C5-C6 | 1.45 | C4-C5-C6 | 120.9 | C4-C5-C6-N1 | 0.5 |

| C6-N1 | 1.35 | C5-C6-N1 | 121.3 | C5-C6-N1-C2 | -0.1 |

| C2-C7 | 1.50 | N1-C2-C7 | 119.5 | N3-C2-C7-H8 | 179.8 |

| C4=O8 | 1.24 | N3-C2-C7 | 122.3 | O8-C4-N3-C2 | 179.6 |

Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H stretching | 1450 | C-H bending (methyl) |

| 3100 | C-H stretching (ring) | 1380 | C-N stretching |

| 2950 | C-H stretching (methyl) | 1250 | C-O stretching |

| 1680 | C=O stretching | 850 | Ring breathing |

| 1620 | C=C stretching | 780 | C-H out-of-plane bending |

| 1550 | N-H in-plane bending | 650 | Ring deformation |

Electronic and Nonlinear Optical Properties

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| First-order Hyperpolarizability (β) | 2.5 x 10⁻³⁰ esu |

Mandatory Visualizations

Tautomerism of this compound

Caption: Tautomeric equilibrium between the enol and keto forms.

Workflow for Quantum Chemical Analysis

Caption: General workflow for the quantum chemical study.

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-2-methylpyrimidine Derivatives in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxy-2-methylpyrimidine derivatives, specifically 4,6-dihydroxy-2-methylpyrimidine, as a key precursor in the synthesis of the targeted anticancer drug, Dasatinib. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents quantitative data to support researchers in the field of medicinal chemistry and drug development.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in pharmaceutical sciences due to their presence in a wide array of biologically active molecules. While this compound exists in tautomeric forms, its dihydroxy analog, 4,6-dihydroxy-2-methylpyrimidine, has emerged as a critical building block in the synthesis of complex therapeutic agents. Notably, it serves as a crucial starting material for the production of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib from this precursor involves a multi-step process, beginning with the chlorination of the pyrimidine ring, followed by sequential nucleophilic substitution reactions to construct the final drug molecule.

Experimental Protocols

This section details the experimental procedures for the synthesis of Dasatinib, starting from the preparation of the key precursor, 4,6-dihydroxy-2-methylpyrimidine.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol describes the synthesis of the initial precursor from simple starting materials.[1][2]

Materials:

-

Methanol

-

Sodium methoxide

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

4mol/L Hydrochloric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, add methanol and cool the vessel in an ice bath.

-

While stirring, add sodium methoxide to the cooled methanol.

-

After the sodium methoxide has dissolved, add dimethyl malonate and acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

-

Stir the reaction mixture for 3-5 hours. The solution will appear as a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Dissolve the residue in water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.

-

Cool the solution to 0 °C and stir for 3-5 hours to facilitate crystallization.

-

Collect the white solid precipitate by suction filtration.

-

Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).

-

Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol details the chlorination of 4,6-dihydroxy-2-methylpyrimidine, a critical step in activating the precursor for subsequent reactions.[2]

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

N,N-diethylaniline

-

1,2-Dichloroethane

-

Triphosgene

-

4mol/L Hydrochloric acid

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

In a three-necked flask, combine 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and 1,2-dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene in 1,2-dichloroethane to the refluxing mixture.

-

Continue to reflux the reaction mixture for 6-8 hours.

-

After the reaction is complete, wash the reaction solution sequentially with water and 4mol/L hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a solid.

-

Recrystallize the solid from 1,2-dichloroethane and decolorize with activated carbon to yield light yellow crystals of 4,6-dichloro-2-methylpyrimidine.

Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol describes the coupling of the dichlorinated pyrimidine with the thiazole moiety.[3][4]

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Potassium hydride (30 wt% in mineral oil) or Sodium tert-butoxide

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

Procedure:

-

Cool a flask containing THF to -25 °C.

-

Carefully add potassium hydride to the cold THF and stir for 10 minutes.

-

Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the temperature at -25 °C.

-

Add a solution of 4,6-dichloro-2-methylpyrimidine in THF, keeping the temperature stable.

-

Stir the reaction mixture at -10 °C for 4 hours.

-

Upon completion of the reaction, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.

-

Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.

-

Collect the product by centrifugation or filtration and wash with THF.

Protocol 4: Synthesis of Dasatinib

This final protocol details the synthesis of Dasatinib by coupling the intermediate from Protocol 3 with 1-(2-hydroxyethyl)piperazine.[4][5]

Materials:

-

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

-

1-(2-hydroxyethyl)piperazine

-

Triethylamine

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottom flask, combine N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, triethylamine, and TBAB in acetonitrile.

-

Stir the reaction mixture for 10-15 minutes at 30-35 °C.

-

Heat the mixture to 80 °C and stir for 20-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly add water to the mixture.

-

Stir the mixture for 45 minutes at 80 °C, then cool to 30-35 °C and stir for an additional 1.5 hours.

-

Filter the resulting solid, wash with water, and dry to obtain Dasatinib.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of Dasatinib and its intermediates.

Table 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1][2]

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide (0.34 mol) | Dimethyl malonate (0.1 mol) | Acetamidine HCl (0.1 mol) | Methanol | 18-25 | 4 | 86 |

| Sodium methoxide (11.25 mol) | Dimethyl malonate (2.5 mol) | Acetamidine HCl (5 mol) | Methanol | 18-25 | 5 | 86 |

Table 2: Synthesis of 4,6-dichloro-2-methylpyrimidine [2]

| Reactant 1 | Reactant 2 | Reactant 3 (Chlorinating agent) | Solvent | Temperature | Time (h) | Yield (%) |

| 4,6-dihydroxy-2-methylpyrimidine (0.8 mol) | N,N-diethylaniline (1.6 mol) | Triphosgene (1.6 mol) | 1,2-Dichloroethane | Reflux | 6 | 90 |

Table 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide [3][4]

| Reactant 1 | Reactant 2 | Base (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4,6-dichloro-2-methylpyrimidine (1.1 eq) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | NaOtBu (solid) (4.0 eq) | THF | 10-20 | 1 | 76 |

| 4,6-dichloro-2-methylpyrimidine (3.65 g) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g) | KH (65.38 mmol) | THF | -10 | 4 | 98.7 |

Table 4: Synthesis of Dasatinib [4][5]

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (10.0 g) | 1-(2-hydroxyethyl)piperazine (19.8 g) | Acetonitrile | 80 | 20-22 | 97 |

| Intermediate from Protocol 3 | 1-(2-hydroxyethyl)piperazine | Dioxane | Reflux | - | 91 |

Visualizations

The following diagrams illustrate the synthesis workflow for Dasatinib starting from 4,6-dihydroxy-2-methylpyrimidine.

Caption: Synthetic pathway of Dasatinib from 4,6-dihydroxy-2-methylpyrimidine.

Caption: Detailed experimental workflow for the multi-step synthesis of Dasatinib.

References

- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 4. vixra.org [vixra.org]

- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 4-Hydroxy-2-methylpyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound via the well-established Pinner pyrimidine synthesis, which involves the cyclocondensation of a β-ketoester with an amidine. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Principle of Reaction

The synthesis of this compound is achieved through a cyclocondensation reaction between ethyl acetoacetate and acetamidine. The reaction is typically carried out in an alcoholic solvent in the presence of a base, such as sodium methoxide. The base facilitates the deprotonation of ethyl acetoacetate, forming an enolate which then acts as a nucleophile, attacking the carbon atom of the acetamidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. This method is a variation of the classical Pinner synthesis for pyrimidines.[1]

Experimental Protocol

Materials and Reagents:

-

Ethyl acetoacetate (reagent grade)

-

Acetamidine hydrochloride (≥95%)

-

Sodium methoxide (≥97%)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed in an ice bath.

-

Base Preparation: 150 mL of anhydrous methanol is added to the flask, followed by the slow, portion-wise addition of sodium methoxide (0.34 mol, 18.4 g) while stirring. The temperature should be maintained below 10 °C during the addition.

-

Reactant Addition: After the sodium methoxide has completely dissolved, ethyl acetoacetate (0.1 mol, 13.01 g, 12.7 mL) is added dropwise via the dropping funnel over a period of 15 minutes, ensuring the temperature remains below 10 °C. Following this, acetamidine hydrochloride (0.1 mol, 9.45 g) is added in one portion.

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature (18-25 °C). The mixture is then stirred at this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Solvent Removal: Upon completion of the reaction, the methanol is removed under reduced pressure using a rotary evaporator at a bath temperature of 30-35 °C.

-

Product Precipitation: The resulting residue is dissolved in 50 mL of deionized water. The solution is then cooled in an ice bath, and the pH is adjusted to 1-2 by the dropwise addition of 1 M hydrochloric acid.[2] A white solid should precipitate.

-

Crystallization and Filtration: The mixture is stirred at 0 °C for 3-5 hours to ensure complete crystallization.[2] The white solid product is collected by suction filtration using a Büchner funnel.

-

Washing and Drying: The collected solid is washed successively with ice-cold water and a small amount of ice-cold methanol (0-5 °C). The product is then dried under vacuum to yield this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Molar Amount (mol) | Mass (g) | Volume (mL) | Molar Ratio |

| Ethyl Acetoacetate | 0.1 | 13.01 | 12.7 | 1 |

| Acetamidine Hydrochloride | 0.1 | 9.45 | - | 1 |

| Sodium Methoxide | 0.34 | 18.4 | - | 3.4 |

| Methanol | - | - | 150 | - |

| Expected Product | This compound | - | - | - |

| Theoretical Yield | 0.1 | 12.41 | - | - |

Note: The yield of a similar reaction for 4,6-dihydroxy-2-methylpyrimidine is reported to be in the range of 86-87%.[2]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4-Hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Hydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield high-purity material suitable for further synthetic steps and drug development processes.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. They serve as precursors in the synthesis of a wide range of biologically active molecules, including antifolates and other therapeutic agents. The purity of this intermediate is critical as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document outlines two primary methods for the purification of this compound: recrystallization and flash column chromatography.

Purification Methods Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the this compound.

-

Recrystallization: This is a cost-effective and scalable method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and impurities in a selected solvent system at varying temperatures.[1]

-

Flash Column Chromatography: This technique is employed for separating the target compound from a complex mixture of impurities with different polarities. It offers high resolution and is suitable for obtaining highly pure material.[1]

A general workflow for the purification of polar pyrimidine derivatives, such as this compound, is presented below.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides a general comparison of the expected outcomes for the described purification methods based on typical results for polar pyrimidine derivatives.[1][2]

| Purification Method | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Notes |

| Recrystallization | 85 - 95 | > 98 | 70 - 90 | Effective for removing minor impurities. Yield is dependent on the solubility of the compound in the cold solvent. |

| Flash Column Chromatography | 70 - 90 | > 99 | 60 - 85 | Ideal for separating compounds with different polarities. Yield can be affected by irreversible adsorption on the stationary phase. |

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of solid this compound by recrystallization. The choice of solvent is critical and should be determined by small-scale solubility tests. Common solvents for pyrimidine derivatives include ethanol, methanol, water, ethyl acetate, and their mixtures.[1]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)[3][4]

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate with a water bath)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is often a good starting point for polar compounds.[4]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.

-

Addition of "Poor" Solvent (if using a mixed solvent system): While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.[1]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography over silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane mixture)[1]

-

Chromatography column

-

Sand

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[1]

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the chromatography column, ensuring even packing without air bubbles.

-

Add a thin layer of sand on top of the silica gel bed.[5]

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be strongly adsorbed at the top of the column.

-

Carefully load the sample solution onto the top of the silica gel bed.

-

-

Elution:

-

Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

-

Begin collecting fractions in test tubes.

-

-

Fraction Analysis:

-

Monitor the composition of the collected fractions by TLC.

-

Identify the fractions containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

-

Role as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. Due to the presence of reactive sites, it can be used to construct more complex molecules with potential therapeutic applications. The diagram below illustrates its role as a key intermediate.

References

Synthesis of 4-Hydroxy-2-methylpyrimidine from Acetamidine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-2-methylpyrimidine from acetamidine hydrochloride and ethyl acetoacetate. This synthesis is a key reaction in the formation of pyrimidine-based scaffolds, which are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.

Introduction

The synthesis of this compound is achieved through a classical Pinner cyclocondensation reaction. This method involves the reaction of an amidine, in this case, acetamidine hydrochloride, with a β-ketoester, ethyl acetoacetate, in the presence of a base. The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl group of the ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This synthetic route is a versatile and widely used method for the preparation of substituted pyrimidones.

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and a closely related analogue.

| Parameter | 6-methyl-4-hydroxypyrimidine | 6-ethyl-2-methyl-4-hydroxypyrimidine |

| Reactants | Methyl 3-aminocrotonate, Formamide | Methyl 3-amino-2-pentenoate, Acetamide |

| Base | Sodium Methoxide | Sodium Methoxide |

| Solvent | n-Butanol | n-Butanol |

| Reaction Temperature | 105 °C | 110 °C |

| Reaction Time | 6 hours | 3 hours |

| Yield | 92.3%[1] | 87.1%[1] |

| Melting Point | Not specified | 118.5-119 °C[1] |

| Mass Spectrum | Not specified | M+ 138[1] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of a hydroxypyrimidine derivative based on the Pinner condensation and related methods.[1]

Materials:

-

Acetamidine hydrochloride

-

Ethyl acetoacetate

-

Sodium ethoxide or Sodium methoxide

-

Anhydrous Ethanol or Methanol

-

n-Butanol (optional, as a higher boiling solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

Step 1: Preparation of the Alkoxide Solution

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol (or methanol) to prepare the corresponding sodium alkoxide solution. The reaction is exothermic and should be performed with caution. Alternatively, commercially available sodium ethoxide or methoxide can be used.

Step 2: Reaction with Acetamidine Hydrochloride

-

To the freshly prepared sodium alkoxide solution, add one equivalent of acetamidine hydrochloride. Stir the mixture at room temperature to allow for the in-situ formation of the free acetamidine base and the precipitation of sodium chloride.

Step 3: Condensation with Ethyl Acetoacetate

-

To the stirred suspension, add one equivalent of ethyl acetoacetate dropwise using a dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC). A typical reaction time is several hours. For higher boiling points, a solvent like n-butanol can be used.[1]

Step 4: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium chloride by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimum amount of water.

-

Acidify the aqueous solution to a pH of approximately 5-6 with hydrochloric acid. The product, this compound, will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining salts and impurities.

Step 5: Purification and Characterization

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and recording its NMR and mass spectra. For the related compound 6-ethyl-2-methyl-4-hydroxypyrimidine, a melting point of 118.5-119 °C and a mass spectrum showing M+ at 138 have been reported.[1]

Visualizations

Reaction Signaling Pathway:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols: Leveraging 4-Hydroxy-2-methylpyrimidine in the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, particularly in oncology.[1][2][3] 4-Hydroxy-2-methylpyrimidine is a versatile heterocyclic precursor possessing multiple reactive sites that can be exploited for the synthesis of diverse and novel heterocyclic systems. Its structure, featuring a hydroxyl group and an activated pyrimidine ring, allows for a variety of chemical transformations, including nucleophilic substitutions, condensation reactions, and cyclizations.[4] These notes provide detailed protocols and synthetic strategies for utilizing this compound as a starting material to construct complex molecular architectures with potential therapeutic applications.

Strategy 1: Synthesis of Fused Pyrimidine Systems via Multicomponent Reactions

One of the most efficient methods for generating molecular complexity is through multicomponent reactions (MCRs). This approach allows for the one-pot synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their biological activities. The following protocol is adapted from established methods for synthesizing related fused pyrimidine structures.[5][6]

Experimental Workflow: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines

Caption: A generalized workflow for the one-pot synthesis of fused pyrimidines.

Protocol: General Procedure for Nanocatalyst-assisted Synthesis of Pyrido[2,3-d]pyrimidines

This protocol requires the conversion of this compound to its 4-amino analogue, a common precursor step in pyrimidine chemistry.

-

Preparation of Reactant Mixture: In a round-bottom flask, combine 4-amino-2-methylpyrimidine (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a suitable solvent such as water or ethanol (15 mL).

-

Addition of Catalyst: Add a catalytic amount of a supported nanocatalyst, for example, Fe₃O₄@SiO₂@(CH₂)₃S–SO₃H (as described in similar syntheses), to the mixture.[5]

-

Reaction Conditions: Stir the mixture vigorously and heat to reflux (typically 60-80 °C) for the time required to complete the reaction (usually 2-6 hours). Alternatively, microwave irradiation or ultrasound can be employed to accelerate the reaction.[1]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure fused heterocycle.

Data Summary Table

| Entry | Aryl Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Fe₃O₄@SiO₂-SO₃H | Reflux, Ethanol | 3 | ~92 |

| 2 | 4-Chlorobenzaldehyde | Fe₃O₄@ZnO-PW | Water, 80 °C | 2.5 | ~95 |

| 3 | 4-Methoxybenzaldehyde | Ni-doped TiO₂ | Reflux, Toluene | 4 | ~88 |

| 4 | 2-Nitrobenzaldehyde | SBA-15-SO₃H | Solvent-free, 100 °C | 2 | ~90 |

Note: Yields are hypothetical and based on reported values for analogous syntheses.[5][6]

Strategy 2: Multi-step Synthesis of Novel Heterocycles via a Schiff Base Intermediate

This strategy involves the initial formation of a Schiff base, a versatile intermediate that can subsequently undergo cyclization with various reagents to form a range of novel heterocyclic rings, including β-lactams, thiazolidinones, and oxazepines. This approach provides a pathway to structurally diverse compounds from a single intermediate.[7]

Experimental Workflow: Synthesis via Schiff Base Intermediate

Caption: A multi-step synthetic route from a pyrimidine-based Schiff base.

Protocol 2A: Synthesis of Schiff Base Intermediate

-

Reactant Preparation: Dissolve 4-amino-2-methylpyrimidine* (0.01 mol) and an aromatic aldehyde (e.g., 4-hydroxy acetophenone, 0.01 mol) in absolute ethanol (30 mL).[7]

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 3-8 hours.

-

Isolation: Cool the solution in an ice bath to induce crystallization. Collect the resulting solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.

*Note: This protocol is adapted from a procedure starting with 2-amino-4-hydroxy-6-methyl pyrimidine.[7]

Protocol 2B: Synthesis of a β-Lactam Derivative

-

Reactant Preparation: In a flask, dissolve the Schiff base (0.001 mol) and triethylamine (0.001 mol) in 1,4-dioxane (30 mL).[7]

-

Reaction: Cool the mixture to 0-10 °C in an ice bath. Add chloroacetyl chloride (0.001 mol) dropwise with constant stirring.

-

Completion: Continue stirring at this temperature for 15 hours.

-

Isolation: The precipitated product is collected by filtration, washed, and dried.

Protocol 2C: Synthesis of a Thiazolidinone Derivative

-

Reactant Preparation: Mix the Schiff base (0.001 mol) with thioglycolic acid (0.003 mol) in 1,4-dioxane (30 mL).[7]

-

Catalysis: Add a catalytic amount of anhydrous zinc chloride (approx. 0.4 g).

-

Reaction: Reflux the mixture for 24 hours.

-

Isolation: After cooling, the precipitated product is filtered, washed with water to remove excess reagents, and recrystallized from ethanol.

Data Summary Table

| Starting Material | Reagent(s) | Product Class | Conditions | Time (h) |

| Schiff Base | Chloroacetyl Chloride, Et₃N | β-Lactam | 1,4-Dioxane, 10 °C | 15 |

| Schiff Base | Thioglycolic Acid, ZnCl₂ | Thiazolidinone | 1,4-Dioxane, Reflux | 24 |

| Schiff Base | Phthalic Anhydride | Oxazepine | Benzene, Reflux | 30 |

| Schiff Base | Sodium Azide, NaN₃ | Tetrazole | THF, Reflux | 27 |

Note: Reaction conditions are based on protocols for analogous pyrimidine derivatives.[7]

Application in Drug Discovery

The novel heterocycles synthesized from this compound are candidates for biological screening. Pyrimidine-fused scaffolds are frequently investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. The synthesized compounds can be entered into a drug discovery pipeline to assess their therapeutic potential.

Conceptual Drug Discovery Pipeline

Caption: A conceptual pipeline for drug discovery and development.

The synthesized compounds would first be screened against a panel of cancer cell lines or specific enzyme targets (e.g., kinases).[2] Active compounds ("hits") would then undergo further validation and optimization to improve potency and selectivity, leading to potential drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 15231-48-8: 2-HYDROXY-4-METHYLPYRIMIDINE | CymitQuimica [cymitquimica.com]

- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 4-Hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 4-Hydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are intended to serve as a guide for researchers in the verification of the identity, purity, and physicochemical properties of this compound.

Spectroscopic Analysis